(2-Morpholin-4-yl-1,3-oxazol-4-yl)methanol
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Overview
Description
(2-Morpholin-4-yl-1,3-oxazol-4-yl)methanol is a heterocyclic compound that contains both morpholine and oxazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both morpholine and oxazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholin-4-yl-1,3-oxazol-4-yl)methanol typically involves the reaction of morpholine with an appropriate oxazole precursor. One common method is the cyclization of a suitable precursor in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Morpholin-4-yl-1,3-oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form the corresponding oxazoline derivative.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of oxazoline derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(2-Morpholin-4-yl-1,3-oxazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Morpholin-4-yl-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The oxazole ring may also interact with nucleic acids, influencing gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol: Contains a thiazole ring instead of an oxazole ring.
(2-Morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline): Contains an aniline group instead of a methanol group.
(2-(Morpholin-4-yl)pyridin-3-yl)methanol: Contains a pyridine ring instead of an oxazole ring.
Uniqueness
(2-Morpholin-4-yl-1,3-oxazol-4-yl)methanol is unique due to the combination of morpholine and oxazole rings in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
(2-morpholin-4-yl-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C8H12N2O3/c11-5-7-6-13-8(9-7)10-1-3-12-4-2-10/h6,11H,1-5H2 |
InChI Key |
TXJGUOBTJLHIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CO2)CO |
Origin of Product |
United States |
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